molecular formula C21H34O5 B045206 Prostaglandin D2 methyl ester CAS No. 49852-81-5

Prostaglandin D2 methyl ester

Cat. No.: B045206
CAS No.: 49852-81-5
M. Wt: 366.5 g/mol
InChI Key: WNBMQMMGBBWUOZ-BYNKDMOPSA-N
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Description

Prostaglandin D2 methyl ester is a derivative of prostaglandin D2, a naturally occurring prostaglandin that plays a significant role in various physiological processes. Prostaglandin D2 is primarily produced by mast cells and is involved in allergic and inflammatory responses. The methyl ester form is more lipid-soluble and cell-permeable, making it a valuable compound for research and therapeutic applications .

Mechanism of Action

Target of Action

Prostaglandin D2 methyl ester, also known as Pgd2 methyl ester, primarily targets prostanoid-specific receptors , which are G-protein-coupled . These receptors play a significant role in facilitating prostaglandin signaling, which controls a wide range of biological processes, from blood pressure homeostasis to inflammation and resolution, to the perception of pain, and cell survival .

Mode of Action

The compound interacts with its targets, leading to the actuation of different signaling pathways by the same receptor . This interaction has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function .

Biochemical Pathways

This compound is involved in the prostaglandin metabolic pathway . It is predominantly released from mast cells but also synthesized by other immune cells such as TH2 cells and dendritic cells . The compound mainly exerts its biological functions via two G-protein-coupled receptors, the PGD2 receptor 1 (DP1) and 2 (DP2) .

Pharmacokinetics

It is known that the compound is a more lipid-soluble, cell-permeable prodrug form of pgd2 . This suggests that it may have good bioavailability, but further studies are needed to confirm this.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the presence of other molecules in the environment, the pH of the environment, and the temperature . .

Biochemical Analysis

Biochemical Properties

Prostaglandin D2 methyl ester interacts with human and mouse PGD2 receptors (DP and CRTH2) with varying affinities . It is involved in the isomerization of PGH2, a common precursor of the two series of prostaglandins, to produce Prostaglandin D2 . This interaction is crucial in the regulation of various biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce neuritogenesis in NSC-34 cells, a model for motor neuron development .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, predominantly through its interaction with the DP2 receptor .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found to have significant long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to reverse acute stress-induced analgesia in male rats at a dosage of 10 µg/mL .

Metabolic Pathways

This compound is involved in the metabolic pathways of prostaglandins. It interacts with enzymes and cofactors involved in the isomerization of PGH2 to produce Prostaglandin D2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin D2 methyl ester typically involves the conversion of prostaglandin D2 to its methyl ester form. One common method includes the esterification of prostaglandin D2 using methanol in the presence of an acid catalyst. The reaction conditions often involve refluxing the mixture to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of biocatalysts and chemoenzymatic processes can also enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin D2 methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various prostaglandin analogs with modified biological activities. These analogs are valuable for studying the structure-activity relationships of prostaglandins .

Scientific Research Applications

Prostaglandin D2 methyl ester has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Prostaglandin D2 methyl ester is unique due to its enhanced lipid solubility and cell permeability, making it more effective for certain research and therapeutic applications. Its ability to cross cell membranes more efficiently allows for better intracellular delivery and activity compared to its parent compound .

Properties

IUPAC Name

methyl (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-19,22-23H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBMQMMGBBWUOZ-BYNKDMOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49852-81-5
Record name Prostaglandin D2 methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049852815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the effects of Prostaglandin D2 methyl ester on intraocular pressure, and how do they compare to other prostaglandins?

A1: Topical application of this compound (PGD2 methyl ester) effectively reduces intraocular pressure (IOP) in rabbits in a dose-dependent manner without an initial hypertensive phase []. This contrasts with Prostaglandin E2 (PGE2) and Prostaglandin F2 alpha (PGF2 alpha), which can cause an initial IOP elevation before a hypotensive effect, particularly at higher doses []. Notably, PGD2 methyl ester exhibited a more favorable side effect profile at equi-hypotensive doses compared to PGE2 and PGF2 alpha, causing minimal conjunctival hyperemia and no iridal hyperemia, aqueous flare, irritation, or increased aqueous protein content [].

Q2: Can this compound be synthesized from other prostaglandins, and what is the significance of its tritium-labeled form?

A2: Yes, crystalline [11β-3H]this compound can be synthesized from [11β-3H]Prostaglandin F2α methyl ester through a multi-step process involving reduction, iodination, and hydrolysis []. This tritium-labeled form, with a specific activity of 502 μCi/mg, serves as a valuable tool for studying the pharmacokinetics, metabolism, and binding properties of PGD2 methyl ester, despite its limited radiochemical stability [].

Q3: What is the role of Baeyer-Villiger oxidation in the synthesis of this compound?

A3: Baeyer-Villiger oxidation plays a crucial role in synthesizing (±)-Prostaglandin D2 methyl ester. Starting with a bicyclo[2.2.1]heptanone derivative, this oxidation yields a mixture of isomeric lactones []. After isolating the desired lactone, a series of transformations, including reduction and oxidation steps, ultimately lead to the target compound [].

Q4: What novel deprotection method proved effective for synthesizing this compound?

A4: During the synthesis of (±)-Prostaglandin D2 methyl ester, researchers encountered difficulty cleaving a hindered siloxy-group protecting the C-9 position using standard reagents []. They discovered that treatment with aqueous hydrofluoric acid (HF) in acetonitrile effectively removed the protecting group, highlighting the "silicophilicity" and low acidity of HF as advantageous for cleaving silyl ethers under mild acidic conditions [].

Q5: Does this compound demonstrate efficacy in addressing any neurological symptoms?

A5: While PGD2 methyl ester itself did not demonstrate efficacy in a study on canine narcolepsy, its close analog, Prostaglandin E2 methyl ester, showed a dose-dependent reduction in cataplexy, a symptom characterized by sudden muscle weakness []. This effect was specific, long-lasting, and suggested a central mechanism of action for PGE2 methyl ester, potentially implicating Prostaglandin E2 in rapid-eye-movement sleep regulation []. This finding suggests that further research into the potential neurological effects of PGD2 methyl ester and its analogs could be warranted.

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